1,2-Diisopropylbenzene

Thermodynamic equilibrium Isomer distribution Cumene disproportionation

1,2-Diisopropylbenzene (ortho-DIPB; pure CAS 577-55-9) and the mixed-isomer product most commonly supplied under CAS 25321-09-9 belong to the diisopropylbenzene (DIPB) family, three aromatic hydrocarbons with the formula C₁₂H₁₈ differing only in the ring position of the two isopropyl substituents. All three isomers are colorless, water-immiscible liquids with similar boiling points, yet their positional arrangement creates stark differences in chemical reactivity, thermodynamic stability, and separability that directly govern their respective industrial utility and procurement logic.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 25321-09-9
Cat. No. B1214297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diisopropylbenzene
CAS25321-09-9
Synonymsdiisopropylbenzene
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1C(C)C
InChIInChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3
InChIKeyOKIRBHVFJGXOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in all proportions of alcohol, ether, acetone and benzene.
Solubility in water at 25 °C: poo

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diisopropylbenzene (Ortho-DIPB) in Isomer-Specific Procurement: A Comparator-Driven Baseline Guide


1,2-Diisopropylbenzene (ortho-DIPB; pure CAS 577-55-9) and the mixed-isomer product most commonly supplied under CAS 25321-09-9 belong to the diisopropylbenzene (DIPB) family, three aromatic hydrocarbons with the formula C₁₂H₁₈ differing only in the ring position of the two isopropyl substituents [1]. All three isomers are colorless, water-immiscible liquids with similar boiling points, yet their positional arrangement creates stark differences in chemical reactivity, thermodynamic stability, and separability that directly govern their respective industrial utility and procurement logic [1].

Why 1,2-Diisopropylbenzene Cannot Be Generically Substituted with Other DIPB Isomers in Procurement


Although 1,2-, 1,3-, and 1,4-diisopropylbenzene share the same molecular formula, they cannot be interchanged as drop-in replacements. The ortho isomer is uniquely resistant to oxidation under the Hock-process conditions that are the cornerstone of resorcinol and hydroquinone manufacture from the meta and para isomers, respectively [1]. Furthermore, the boiling point of ortho-DIPB (205 °C) lies within 2 °C of meta-DIPB (203 °C), rendering their separation by conventional fractionation commercially unviable [2]. Consequently, ortho-DIPB accumulates as a recalcitrant purge stream in meta-DIPB production loops, representing a direct yield loss [1]. Any procurement specification that disregards isomer composition therefore risks process inefficiency, downstream catalyst poisoning, or outright synthesis failure.

Quantitative Differentiation Evidence for 1,2-Diisopropylbenzene Against In-Class Comparators


Thermodynamic Equilibrium Scarcity: Ortho-DIPB Constitutes Only 0.6 wt% at 180 °C

At thermodynamic equilibrium at 180 °C, ortho-DIPB represents merely 0.6 wt% of the total DIPB isomer mixture, compared to 65 wt% meta-DIPB and 34.4 wt% para-DIPB, as established under cumene disproportionation conditions over a molecular-sieve catalyst [1]. At lower temperatures (50–150 °C) under AlCl₃-catalyzed alkylation, the liquid-phase equilibrium ratio of meta:ortho DIPB exceeds 100:1 [2]. This extreme thermodynamic disfavor of the ortho isomer, attributed to steric hindrance between the two adjacent isopropyl groups, means that high-purity ortho-DIPB is inherently scarce and cannot be economically obtained by simple distillation of equilibrium mixtures.

Thermodynamic equilibrium Isomer distribution Cumene disproportionation

Oxidation Resistance: Ortho-DIPB Is Not Readily Oxidized Under Hock-Process Conditions

Industrial hydroperoxidation of DIPB for resorcinol or hydroquinone production explicitly requires that the ortho isomer content be kept below 6 wt%, and preferably below 1 wt%, of the DIPB feed [1][2]. In a continuous oxidation process operating at 85–95 °C under anhydrous, non-alkaline conditions, a DIPB feed composed predominantly of the meta isomer with less than 6% ortho isomer produces m-diisopropylbenzene dihydroperoxide in good yield (combined m-DHP + m-HHP yield of 92.8%) [1]. In contrast, ortho-DIPB resists oxidation and accumulates in the production loop, necessitating periodic purging that represents a direct yield loss [2]. While a precise relative rate constant for ortho-DIPB oxidation versus meta-DIPB has not been published as an isolated kinetic parameter, the semi-quantitative descriptor 'not readily oxidized' is consistently invoked across multiple independent patent families [2][3].

Oxidation reactivity Hock process Hydroperoxide formation

Boiling Point Proximity: Ortho (205 °C) and Meta (203 °C) DIPB Are Separated by Only 2 °C

The normal boiling points of DIPB isomers are 205 °C (ortho), 203 °C (meta), and 210 °C (para) [1]. The 2 °C difference between ortho- and meta-DIPB is too narrow for effective separation by conventional or even super-fractionation, as explicitly acknowledged in multiple process patents [2]. In contrast, para-DIPB (210 °C) can be separated from the other two isomers by super-fractionation. This means that ortho-DIPB, once co-produced with meta-DIPB, cannot be economically purified by distillation and must either be chemically transformed (e.g., isomerization or transalkylation) or discarded as a purge stream.

Boiling point Distillation separation Super-fractionation

Conformational Restriction: Ortho-DIPB Possesses Only One Stable Conformer Versus Three for Meta and Two for Para

A DFT study at the B3PW91/6-31G** level established that ortho-DIPB has only one stable conformer, compared to three stable conformers for meta-DIPB and two for para-DIPB [1]. This conformational restriction arises from the steric congestion of the adjacent isopropyl groups in the ortho arrangement, which limits rotational freedom about the C(ring)–C(isopropyl) bonds. The same study calculated the thermodynamic equilibrium populations of the isomers based on Gibbs free energies, finding good agreement with experimentally observed isomer distributions that strongly disfavor the ortho isomer [1].

Conformational analysis DFT calculation Steric hindrance

Physical Property Differentiation: Melting Points Span 46 °C Across the Three Isomers

The melting points of the three DIPB isomers differ substantially: ortho-DIPB melts at −57 °C, meta-DIPB at −63 °C, and para-DIPB at −17 °C [1]. The 46 °C gap between the highest-melting (para, −17 °C) and lowest-melting (meta, −63 °C) isomers, and the 6 °C difference between ortho and meta, provide a bulk-phase fingerprint for isomer identification and purity assessment. The markedly higher melting point of para-DIPB arises from its greater molecular symmetry, which enables more efficient crystal packing. Ortho-DIPB, with its lower symmetry and single conformer, occupies an intermediate position.

Melting point Phase behavior Isomer identification

Evidence-Backed Application Scenarios for 1,2-Diisopropylbenzene in Research and Industrial Procurement


Inert High-Boiling Aromatic Diluent for Autoxidation-Resistant Formulations

Because ortho-DIPB is not readily oxidized under conditions that convert meta- and para-DIPB to their respective hydroperoxides in good yield (92.8% for meta, see Evidence Item 2), it is the preferred isomer when an aromatic hydrocarbon diluent must remain chemically inert in oxidizing environments at elevated temperatures (85–95 °C) [1]. This property is valuable in peroxide-mediated polymer initiation, high-temperature heat-transfer fluids, and specialty coating formulations where adventitious hydroperoxide formation would compromise product stability or safety.

Analytical Reference Standard for Isomer-Specific GC and DSC Method Validation

The combination of a unique gas-chromatographic retention time (distinct from meta, which co-boils within 2 °C), a diagnostic melting point (−57 °C, differing by 6 °C from meta), and a single stable DFT conformer makes high-purity ortho-DIPB (CAS 577-55-9) an ideal isomer-specific reference standard for calibrating GC columns, validating DSC thermal methods, and confirming computational chemistry predictions [2][3]. Procurement of ortho-DIPB as an individual isomer, rather than the mixed-isomer product (CAS 25321-09-9), is essential for this application.

Shape-Selective Catalysis Probe Molecule for Zeolite Pore Architecture Studies

The single stable conformer and well-defined molecular dimensions of ortho-DIPB, contrasted with the three conformers of meta-DIPB and two of para-DIPB, make it a valuable probe molecule for characterizing shape-selective zeolite catalysts. The stark difference in equilibrium abundance (0.6 wt% ortho vs. 65 wt% meta) and the kinetic preference for para- and ortho-substitution during alkylation (with ortho selectivity maintained at 2.5–3.2%) provide multiple quantitative handles for assessing catalyst pore constraints and isomerization activity [3].

Specialty Chemical Intermediate Requiring Sterically Congested Ortho-Disubstitution Architecture

For synthetic sequences that exploit the unique steric environment of two adjacent isopropyl groups—such as directed ortho-metalation, sterically controlled electrophilic substitution, or the synthesis of ortho-specific diisopropenylbenzene derivatives—ortho-DIPB provides a starting architecture that cannot be replicated by the meta or para isomers. Its single-conformer rigidity and resistance to autoxidation may be advantageous in multi-step sequences where protecting-group strategies or chemoselective transformations are required [3].

Technical Documentation Hub

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